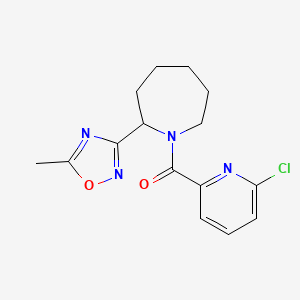

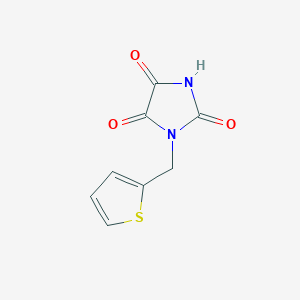

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.21 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been studied extensively. One method involves the oxidation of glycoluril with potassium persulfate, which results in the formation of imidazolidine-2,4,5-trione . The reaction conditions were optimized to achieve the best yield, with the optimal temperature being 75°C and the optimal amount of oxidant being 1 equivalent .Molecular Structure Analysis

The molecular structure of imidazolidine-2,4,5-trione compounds has been determined using single-crystal X-ray diffraction . The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is planar, with all the atoms lying in one plane .Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, including imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines .Scientific Research Applications

Anticancer Agents

Imidazolinone derivatives, such as “1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione”, have been studied for their potential as effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .

Antibacterial Activity

Imidazolinone derivatives have shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Activity

In addition to their antibacterial properties, imidazolinone derivatives have also demonstrated antifungal activities . This suggests their potential use in the treatment of fungal infections .

Anti-diabetic Agents

Imidazolinone derivatives have shown potential as anti-diabetic agents . This opens up possibilities for their use in the management and treatment of diabetes .

Anti-inflammatory and Analgesic Activity

Imidazolinone derivatives have been found to possess anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions associated with inflammation and pain .

Inhibition of Cholinergic Enzymes

Some imidazolidine-2,4,5-triones have been synthesized and characterized as highly active inhibitors of acetylcholinesterase and butyrylcholinesterase . This suggests their potential use in the treatment of diseases related to these enzymes, such as Alzheimer’s disease .

Synthesis of Amino Acids

Imidazolinone derivatives can be transformed into different amino acids . This suggests their potential use in the synthesis of amino acids for various biochemical applications .

Water Solubility Improvement

Certain amino acid derivatives of imidazolinone compounds have shown improved water solubility . This property can be beneficial in drug formulation, as it can enhance the bioavailability of the drug .

properties

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJXYMMXQBUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)